Cas no 2172599-83-4 (2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid)

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid structure
2172599-83-4 structure
商品名:2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
CAS番号:2172599-83-4
MF:C12H18O4
メガワット:226.268924236298
CID:6597590
PubChem ID:165835152

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
    • EN300-1629458
    • 2172599-83-4
    • インチ: 1S/C12H18O4/c1-11(2,3)12(10(14)15)6-8(7-4-5-7)9(13)16-12/h7-8H,4-6H2,1-3H3,(H,14,15)
    • InChIKey: HMKISZFJZPTXCG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(CC1(C(=O)O)C(C)(C)C)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 226.12050905g/mol
  • どういたいしつりょう: 226.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 63.6Ų

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1629458-0.1g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
0.1g
$1585.0 2023-06-04
Enamine
EN300-1629458-0.5g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
0.5g
$1728.0 2023-06-04
Enamine
EN300-1629458-2.5g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
2.5g
$3530.0 2023-06-04
Enamine
EN300-1629458-10.0g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
10g
$7742.0 2023-06-04
Enamine
EN300-1629458-100mg
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
100mg
$1585.0 2023-09-22
Enamine
EN300-1629458-250mg
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
250mg
$1657.0 2023-09-22
Enamine
EN300-1629458-0.05g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
0.05g
$1513.0 2023-06-04
Enamine
EN300-1629458-1.0g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
1g
$1801.0 2023-06-04
Enamine
EN300-1629458-5.0g
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
5g
$5221.0 2023-06-04
Enamine
EN300-1629458-5000mg
2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid
2172599-83-4
5000mg
$5221.0 2023-09-22

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid 関連文献

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acidに関する追加情報

Introduction to 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid (CAS No. 2172599-83-4)

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid (CAS No. 2172599-83-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The molecular structure of 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid is particularly noteworthy. It consists of a cyclopropyl group, a tert-butyl group, and a carboxylic acid moiety, all attached to a 5-oxooxolane ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The cyclopropyl group, for instance, is known for its strain energy and reactivity, which can influence the compound's pharmacokinetic and pharmacodynamic profiles.

The synthesis of 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid has been the subject of several recent studies. One notable method involves the cyclization of a suitable precursor through a series of well-defined steps. For example, a recent publication in the Journal of Organic Chemistry described a highly efficient route that utilizes palladium-catalyzed cross-coupling reactions followed by oxidative cyclization. This method not only provides high yields but also allows for easy scalability, making it suitable for large-scale production.

In terms of its biological activity, 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid has also been investigated for its potential as an anticancer agent. Research published in Cancer Letters reported that the compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.

The pharmacokinetic properties of 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid have also been studied extensively. In vivo studies in animal models have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical trials and potentially new treatment options for patients suffering from inflammatory and cancer-related conditions.

In conclusion, 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid (CAS No. 2172599-83-4) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapies make it an exciting area of research in medicinal chemistry and pharmaceutical development. As ongoing studies continue to uncover more about this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the development of new therapeutic strategies.

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